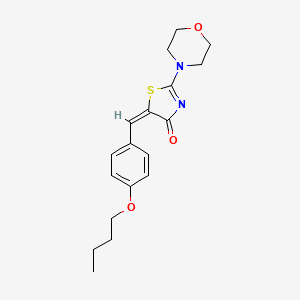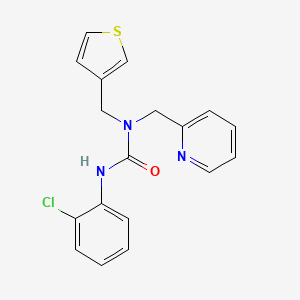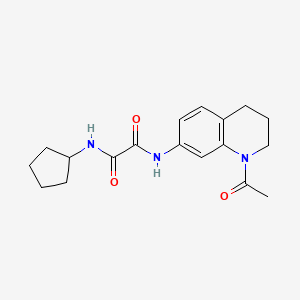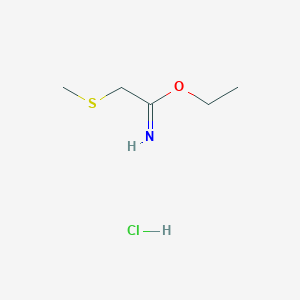![molecular formula C19H18ClN3O2 B2593661 5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol CAS No. 622792-23-8](/img/structure/B2593661.png)
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol” is a complex organic molecule that contains several functional groups, including a chloro group, a morpholine ring, a pyridine ring, and a quinoline ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The morpholine and pyridine rings are likely to add significant steric bulk, which could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group could increase its density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen
Anti-Corrosion Potency
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, among other 8-hydroxyquinoline derivatives, has demonstrated significant anti-corrosion efficacy for mild steel in acidic mediums. Investigations utilizing weight loss and electrochemical techniques revealed that these compounds act as cathodic inhibitors, with some showing mixed-type inhibition effects at higher concentrations. These findings suggest their utility in protecting metal surfaces from corrosion, a key concern in industrial applications, particularly in environments where metals are exposed to acidic conditions. The study leverages gravimetric, electrochemical, density functional theory (DFT), and molecular dynamics simulations to elucidate the mechanisms behind the observed anti-corrosion performance, including adsorption behavior and the relationship between electronic properties and inhibition efficacy (Dhaybia Douche et al., 2020).
Solvatochromic Properties
Solvatochromic shift studies in related hydroxyquinoline derivatives have highlighted their potential in probing the solvent environment's effects on spectral properties. Such studies are foundational for developing applications in sensing and molecular electronics, where solvent interactions significantly impact the behavior and performance of molecular systems. The research into the absorption and fluorescence characteristics of these compounds in various solvents contributes to understanding how solute-solvent interactions, including general and hydrogen bonding interactions, influence molecular electronic transitions (H. Deepa et al., 2013).
Synthesis and Biological Evaluation
The synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition reactions, involving hydroxyquinoline derivatives, underscores the versatility of these compounds in constructing complex heterocyclic structures. Such synthetic methodologies enable the generation of diverse molecular scaffolds with potential biological activities, opening avenues for the discovery of new therapeutics and materials with unique properties (H. Kim et al., 1990).
Antimycobacterial and Antitubercular Activity
The development of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones via the Bohlmann-Rahtz reaction has revealed promising antimycobacterial activity against Mycobacterium tuberculosis. This research highlights the potential of hydroxyquinoline derivatives in addressing global health challenges, such as tuberculosis, by offering a scaffold for the development of new antitubercular agents (S. Kantevari et al., 2011).
Inhibition of Carbon Steel Corrosion
Recent studies on the inhibition performance of newly synthesized 8-hydroxyquinoline derivatives against the corrosion of carbon steel in a phosphoric acid environment demonstrate the compound's utility in industrial applications. Through electrochemical measurements and surface analysis, these derivatives have shown significant corrosion inhibition efficiency, further underscoring the role of hydroxyquinoline derivatives in corrosion protection (M. Faydy et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-12-14(19(24)17-13(15)4-3-7-22-17)18(16-5-1-2-6-21-16)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVBQKSDVSGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2593587.png)


![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl[1-(4-phenylphenyl)ethyl]amine](/img/structure/B2593599.png)
